![molecular formula C25H25N5O2 B2989359 5-ethyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921880-68-4](/img/structure/B2989359.png)

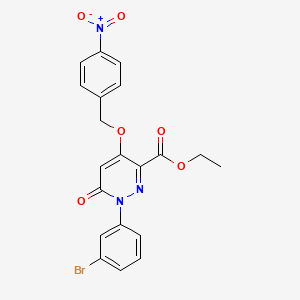

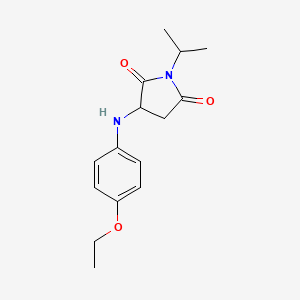

5-ethyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-ethyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C25H25N5O2 and its molecular weight is 427.508. The purity is usually 95%.

BenchChem offers high-quality 5-ethyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

The compound 5-ethyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one belongs to a class of chemicals that have been explored for their potential in therapeutic applications, particularly in the domain of anticancer and anti-inflammatory activities. Research has demonstrated the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the potential of these compounds in medical research and pharmaceutical applications. The structure-activity relationship (SAR) studies have further elucidated the functionalities contributing to their biological activities, underscoring the significance of chemical modifications in enhancing therapeutic efficacy (Rahmouni et al., 2016).

Enzymatic Activity Enhancement

Furthermore, certain derivatives within this chemical family have shown a potent effect on increasing the reactivity of enzymes such as cellobiase. This highlights the compound's relevance in biochemical research, particularly in the study of enzyme catalysis and the development of enzyme activators that can be used to modulate biological processes for various applications, including industrial biotechnology and therapeutic enzyme design (Mohamed Abd & Gawaad Awas, 2008).

Antibacterial Applications

The compound and its derivatives have also been evaluated for their antibacterial activities. The synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives represents a significant contribution to the search for new antimicrobial agents. The findings from these studies provide valuable insights into the potential use of these compounds in combating bacterial infections, thereby addressing a critical need in the face of rising antibiotic resistance (A. Rahmouni et al., 2014).

Synthesis of Fluorescent Dyes

In addition to therapeutic applications, derivatives of the compound have been explored for their use in the synthesis of fluorescence dyes. These studies have led to the development of tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores with intramolecular charge transfer character, demonstrating high fluorescence quantum yields and good electrochemical, thermal, and photochemical stabilities. Such compounds are of particular interest in the field of materials science for the development of new fluorescent materials for applications in sensing, imaging, and electronic devices (Jianhong Chen et al., 2012).

Mécanisme D'action

Target of Action

The primary target of the compound is currently unknown. The compound features a phenylpiperazine moiety , which is often found in drugs that target the central nervous system.

Biochemical Pathways

Without specific experimental data, it’s challenging to summarize the exact biochemical pathways affected by this compound. Given the presence of the phenylpiperazine moiety , it’s plausible that the compound could affect pathways related to neurotransmission.

Pharmacokinetics

The presence of the phenylpiperazine moiety could potentially enhance the compound’s ability to cross the blood-brain barrier . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters in the body.

Propriétés

IUPAC Name |

5-ethyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O2/c1-2-27-17-21(23-22(18-27)25(32)30(26-23)20-11-7-4-8-12-20)24(31)29-15-13-28(14-16-29)19-9-5-3-6-10-19/h3-12,17-18H,2,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNERFXCKYAWLMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2989280.png)

![N-[(1R,2R)-2-Hydroxycyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2989281.png)

![8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B2989285.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2989292.png)

![N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2989294.png)

![5-((4-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2989295.png)